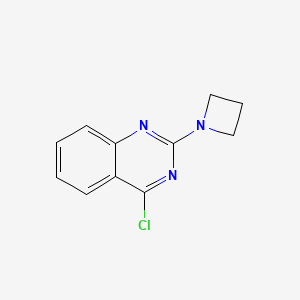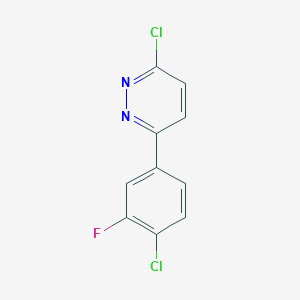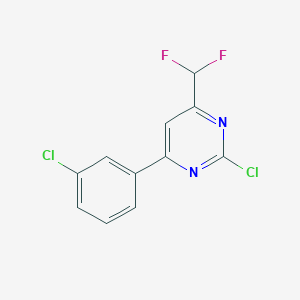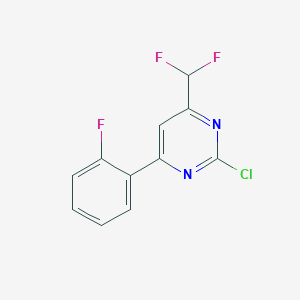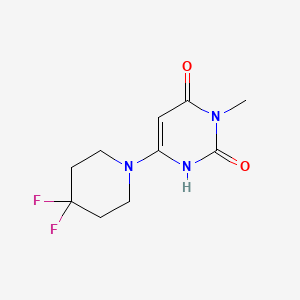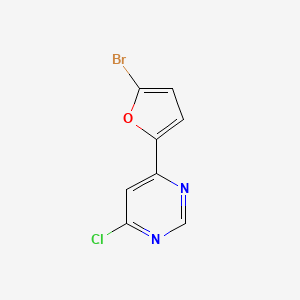
4-(5-Bromofuran-2-yl)-6-chloropyrimidine
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
Heterocyclic compounds, particularly those containing pyrimidine rings, are of significant interest due to their wide range of biological activities. The synthesis and functionalization of pyrimidine derivatives serve as a foundation for developing novel therapeutic agents. For instance, the synthesis of 5-(4-bromophenyl)-4,6-dichloropyrimidine is highlighted as a key intermediate for producing active pharmaceutical ingredients (APIs) (Hou et al., 2016). This demonstrates the importance of bromo- and chloro-substituted pyrimidines in medicinal chemistry.
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines, synthesized from compounds structurally related to 4-(5-Bromofuran-2-yl)-6-chloropyrimidine, showcases their potential as antiprotozoal agents. These compounds exhibit significant in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum, offering insights into the development of new treatments for protozoal infections (Ismail et al., 2004).
Antibacterial Applications
Novel pyrimidine derivatives synthesized from bromo- and chloro-substituted precursors have shown promising antibacterial activities. For example, a series of 5‑bromo‑2-chloropyrimidin-4-amine derivatives displayed significant antimicrobial activity against various pathogenic bacterial strains (Ranganatha et al., 2018). This underscores the utility of such compounds in addressing antibiotic resistance.
Physicochemical and Biological Properties
The physicochemical properties of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols and their antibacterial activity have been investigated, revealing their potential against a broad spectrum of microorganisms (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020). Such studies are pivotal in the development of new antimicrobial agents.
Wirkmechanismus
Target of Action
The primary target of 4-(5-Bromofuran-2-yl)-6-chloropyrimidine is the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor . The AHR is known to be activated by structurally diverse compounds arising from the environment and the microbiota and host metabolism .
Mode of Action
4-(5-Bromofuran-2-yl)-6-chloropyrimidine acts as a competitive antagonist of AHR . Upon activation by other compounds such as β-naphthoflavone (BNF) or TCDD, 4-(5-Bromofuran-2-yl)-6-chloropyrimidine prevents AHR nuclear translocation . This means that it prevents AHR from moving into the nucleus of the cell, where it would normally act to regulate gene expression.
Biochemical Pathways
It is known that the modulation of the canonical pathway of ahr occurs during several chronic diseases . Therefore, it is likely that 4-(5-Bromofuran-2-yl)-6-chloropyrimidine, through its antagonistic action on AHR, could potentially affect these pathways and their downstream effects.
Result of Action
Its antagonistic action on ahr suggests that it could potentially interfere with the normal function of this receptor, affecting the regulation of gene expression within the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Bromofuran-2-yl)-6-chloropyrimidine. For instance, the presence of other AHR ligands in the environment could potentially affect the compound’s ability to antagonize the AHR . Additionally, factors such as pH, temperature, and the presence of other chemicals could potentially affect the stability of the compound.
Safety and Hazards
The safety information for “4-(5-Bromofuran-2-yl)-6-chloropyrimidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
4-(5-bromofuran-2-yl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNUWTHNHISHZNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



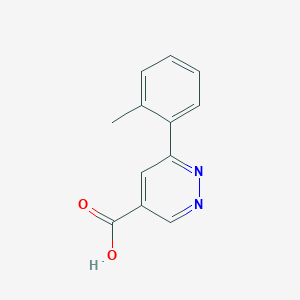
![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)


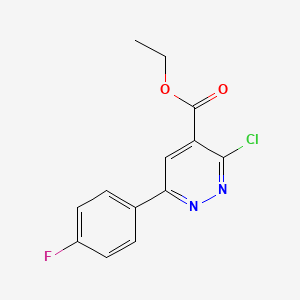

![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)
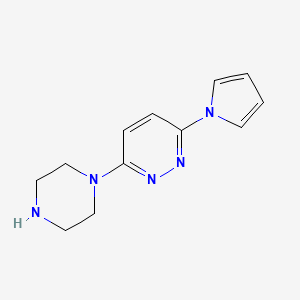
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
